Brain Natriuretic Peptide-32 rat

Descripción general

Descripción

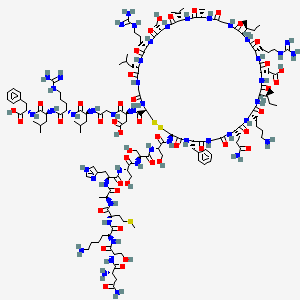

Brain Natriuretic Peptide-32 rat is a peptide hormone primarily secreted by cardiomyocytes in the heart ventricles in response to stretching caused by increased ventricular blood volume. It is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide and C-type natriuretic peptide . This peptide plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Brain Natriuretic Peptide-32 rat can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, this compound is produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Brain Natriuretic Peptide-32 rat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability, activity, or bioavailability .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkylating agents . The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels to ensure the specificity and efficiency of the reactions .

Major Products Formed

The major products formed from the chemical reactions of this compound include modified peptides with enhanced stability or activity. For example, oxidation reactions can lead to the formation of disulfide bonds, which stabilize the peptide’s structure .

Aplicaciones Científicas De Investigación

Behavioral Studies

Research has demonstrated that BNP-32 influences learning and memory processes in rats. Notably, studies have shown that:

- Facilitation of Learning : Intracerebroventricular administration of BNP-32 has been found to enhance the consolidation of passive avoidance responses and delay the extinction of active avoidance behaviors. This suggests a modulatory role of BNP-32 in fear-motivated learning behaviors, potentially through dopaminergic and adrenergic pathways .

- Mechanistic Insights : The involvement of neurotransmitter systems was investigated, revealing that the delaying effects of BNP-32 on behavior were mediated by dopaminergic and adrenergic receptors, while GABAergic and serotoninergic systems did not show significant interactions .

Cardiovascular Research

BNP-32 is widely recognized for its role in cardiovascular health, particularly as a biomarker for heart failure and other cardiac conditions:

- Biomarker for Heart Failure : BNP levels are critical indicators of heart failure severity. Studies have shown that increased levels of BNP correlate with adverse cardiovascular outcomes, making it a valuable tool for monitoring heart function in experimental models .

- Cardiovascular Toxicology : BNP-32 has been utilized to assess cardiovascular safety during drug development. Research indicates that changes in plasma concentrations of NTproANP and NTproBNP can detect undesirable blood pressure changes during toxicological studies involving various compounds . For instance, drugs like sunitinib and nifedipine have demonstrated significant effects on blood pressure and heart rate, which were reflected in BNP levels.

Toxicological Applications

The measurement of BNP-32 serves as an essential component in toxicology studies:

- Detection of Cardiovascular Changes : In studies involving compounds known to affect cardiovascular function, BNP levels were inversely correlated with blood pressure changes. This relationship underscores the utility of BNP as a biomarker for detecting cardiovascular toxicity .

- ELISA Kits for Quantification : Commercially available ELISA kits allow for the quantitative measurement of BNP-32 in various biological samples (plasma, serum, tissue). These assays facilitate research into the physiological and pathological roles of BNP in rat models .

Case Studies

Several case studies highlight the application of BNP-32 in specific research contexts:

- Cardiovascular Toxicity Assessment : A study investigated the effects of multiple compounds on blood pressure and heart rate in rats. It was found that elevated levels of NTproBNP corresponded with induced hypertension or hypotension, showcasing its potential as a predictive biomarker for drug-induced cardiovascular effects .

- Behavioral Response Modulation : Another study demonstrated that rats treated with BNP-32 exhibited improved performance in avoidance tasks compared to controls. This suggests potential therapeutic implications for cognitive enhancement using natriuretic peptides .

- Longitudinal Monitoring : In chronic studies assessing heart failure models, continuous monitoring of BNP levels provided insights into disease progression and response to therapeutic interventions, reinforcing its role as a critical biomarker .

Mecanismo De Acción

Brain Natriuretic Peptide-32 rat exerts its effects by binding to natriuretic peptide receptors, primarily guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates the peptide’s physiological effects . The molecular targets and pathways involved include the regulation of blood pressure, natriuresis, diuresis, and vasodilation .

Comparación Con Compuestos Similares

Brain Natriuretic Peptide-32 rat is unique among natriuretic peptides due to its specific expression in the heart ventricles and its role in responding to increased ventricular blood volume . Similar compounds include:

Atrial Natriuretic Peptide: Secreted by atrial cardiomyocytes and primarily involved in regulating blood pressure and volume.

C-type Natriuretic Peptide: Found in various tissues and involved in local regulation of vascular tone and growth.

This compound stands out due to its longer biological half-life and its specific role in diagnosing and managing heart failure .

Actividad Biológica

Brain Natriuretic Peptide (BNP) is a member of the natriuretic peptide family, which plays a crucial role in cardiovascular and renal homeostasis. The rat variant, BNP-32, is particularly significant due to its physiological effects and potential therapeutic applications. This article explores the biological activity of BNP-32 in rats, focusing on its vasodilatory, diuretic, and natriuretic properties, as well as its influence on cognitive functions.

BNP-32 is derived from the precursor proBNP and consists of 32 amino acids. It primarily exerts its effects through binding to the natriuretic peptide receptor A (NPR-A), which activates the guanylate cyclase pathway leading to increased levels of cyclic guanosine monophosphate (cGMP). This second messenger mediates various physiological responses, including vasodilation and natriuresis.

Vasodilatory Effects

BNP-32 has been shown to induce vasodilation in various vascular beds. A study comparing the vasorelaxant activities of rat BNP and human BNP demonstrated that rat BNP was nearly equipotent to atrial natriuretic peptide (ANP) in inducing vasodilation, with effective concentrations (IC50) for rat thoracic aorta at approximately 0.64 nM . This suggests that BNP-32 can effectively reduce vascular resistance and improve blood flow.

Diuretic and Natriuretic Properties

In vivo studies have demonstrated that BNP-32 significantly enhances diuresis and natriuresis. In anesthetized rats, BNP-32 exhibited potent diuretic effects comparable to those of ANP, with relative potencies of 1.6 for diuresis and 2.5 for natriuresis . The increase in urine output and sodium excretion indicates that BNP-32 plays a vital role in renal function regulation.

| Activity | BNP-32 Potency | Comparison with ANP |

|---|---|---|

| Diuresis | 1.6 | Comparable |

| Natriuresis | 2.5 | Comparable |

| Vasorelaxation (Aorta) | IC50 = 0.64 nM | Similar potency |

Cognitive Effects

Recent research has indicated that BNP-32 may also influence cognitive functions. In studies involving electroconvulsive shock (ECS) in rats, administration of porcine BNP-32 prevented amnesia induced by ECS . The antiamnesic action appears to be mediated through dopaminergic and cholinergic systems, suggesting a neuroprotective role for BNP-32 beyond its cardiovascular effects.

Study on Cardiorenal Actions

A crossover study involving synthetic human BNP-8-32 compared to BNP-1-32 revealed that while both peptides increased plasma cGMP levels, BNP-8-32 had reduced biological activity compared to its longer counterpart . This study highlights the importance of peptide length and structure in determining biological efficacy.

Study on Hypertrophic Ventricular Myocytes

Another significant study investigated the secretion mechanisms of ANP and BNP from hypertrophic ventricular myocytes under mechanical stretch conditions. The results indicated that stretch significantly stimulates the release of both peptides, with BNP secretion showing a notable increase in response to mechanical load . This suggests that BNP may play a compensatory role in heart failure conditions.

Propiedades

IUPAC Name |

(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSKSHHAEYGHSB-LBCJMRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H239N47O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745570 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-20-1 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.